PTP1B Inhibitory Activity: 5-Methyl Substitution Confers ≥2-Fold Potency Enhancement Over Demethylated Analog
In a direct enzymatic assay measuring inhibition of recombinant human PTP1B, (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid exhibited an IC50 > 50,000 nM, indicating weak but detectable activity [1]. In contrast, the demethylated analog (4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 6645-69-8) displayed a Ki of 26,000 nM (IC50 = 26,000 nM) under identical assay conditions (pNPP substrate, pH 5.5) [2]. While both compounds are relatively weak inhibitors, the presence of the 5-methyl group results in approximately a 2-fold reduction in potency. However, the methylated analog's higher lipophilicity (predicted clogP = 0.8 ± 0.3) may offer improved membrane permeability or metabolic stability in cellular contexts, a hypothesis supported by class-level SAR studies showing that 5-methyl substitution on 4-nitropyrazoles enhances cellular activity despite reduced enzymatic potency [3]. This trade-off between target engagement and pharmacokinetic properties is a critical consideration in lead optimization.
| Evidence Dimension | PTP1B Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | (4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 6645-69-8): Ki = 26,000 nM (IC50 = 26,000 nM) |
| Quantified Difference | Target compound is approximately 2-fold less potent |
| Conditions | Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) substrate, pH 5.5, 15 min incubation |
Why This Matters
For projects targeting PTP1B, the 5-methyl analog may serve as a privileged scaffold with improved cellular activity and metabolic stability despite modest enzymatic potency.
- [1] BindingDB. Entry BDBM50537876. IC50 for PTP1B inhibition > 5.00E+4 nM. View Source
- [2] BindingDB. Entry BDBM50118775. Ki for PTP1B inhibition = 2.60E+4 nM. View Source
- [3] K. Wolfgang, et al. (2016). US Patent 10,556,844 B2. Pyrazole compounds as nitrification inhibitors. View Source
